Product packaging for 1,1,2-Triphenylethane-1,2-diol(Cat. No.:CAS No. 6296-95-3)

1,1,2-Triphenylethane-1,2-diol

Cat. No.: B13392775
CAS No.: 6296-95-3
M. Wt: 290.4 g/mol
InChI Key: GWVWUZJOQHWMFB-UHFFFAOYSA-N
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Description

Contextualization within Vicinal Diol Chemistry and Chiral Molecules

Vicinal diols, or 1,2-diols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. byjus.commdpi.com This structural motif is a cornerstone in organic chemistry, serving as a key functional group in many natural products and as a versatile intermediate in synthesis. mdpi.comnih.govepo.org The proximity of the hydroxyl groups allows for unique reactivity, including the formation of cyclic acetals and ketals, and characteristic cleavage and rearrangement reactions. msu.edu

1,1,2-Triphenylethane-1,2-diol is an archetypal, albeit complex, vicinal diol. Its structure is asymmetric, featuring two stereogenic centers at the carbons bearing the hydroxyl groups. This means the molecule is chiral, existing as a pair of non-superimposable mirror images known as enantiomers. gcms.cz The presence of bulky phenyl groups influences the molecule's conformation and reactivity. Chiral diols like this compound are highly valuable in asymmetric synthesis, where they can be used as chiral auxiliaries or as starting materials for the synthesis of other enantiomerically pure compounds. nih.govresearchgate.net

Significance in Stereoselective Synthesis Research and Methodology Development

The development of methods for stereoselective synthesis—the controlled synthesis of a specific stereoisomer—is a major goal in modern organic chemistry, particularly for the pharmaceutical industry where the biological activity of a molecule can depend on its stereochemistry. nih.govmdpi.com Chiral vicinal diols are pivotal in this field. nih.gov

Research has demonstrated the utility of chiral diols, such as derivatives of 1,2-diphenylethane-1,2-diol, as powerful chiral auxiliaries. For instance, they can be used to form diastereomeric ketals with racemic ketones, allowing for the separation of the diastereomers through techniques like fractional crystallization. This process, known as crystallization-induced diastereomer transformation (CIDT), can yield products with high diastereomeric excess. researchgate.net While specific research focusing solely on this compound as a chiral auxiliary is specialized, the principles established with similar diols highlight its potential in such methodologies. Its derivatives are investigated as intermediates in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

Furthermore, the reactions of vicinal diols themselves are a field of methodological development. For example, the one-pot conversion of 1,2,n-triols into cyclic ethers proceeds through the formation of a cyclic orthoester intermediate, demonstrating how the reactivity of the diol group can be harnessed for complex molecular construction in a stereospecific manner. msu.edu

Historical Perspectives on the Chemical Investigation of this compound, particularly concerning Pinacol (B44631) Rearrangements

The historical investigation of this compound is intrinsically linked to the study of the pinacol rearrangement. This acid-catalyzed reaction, first described by the German chemist Wilhelm Rudolph Fittig in 1860, involves the conversion of a 1,2-diol to a ketone or an aldehyde. byjus.comwikipedia.orgmychemblog.comsynarchive.comdbpedia.org The reaction is named after the rearrangement of pinacol (2,3-dimethyl-2,3-butanediol) to pinacolone. synarchive.com

The mechanism of the pinacol rearrangement involves the protonation of one hydroxyl group, its departure as a water molecule to form a carbocation, and a subsequent 1,2-migratory shift of a substituent from the adjacent carbon to the carbocation center. byjus.comwikipedia.orgmasterorganicchemistry.com In asymmetric diols like this compound, the reaction pathway is dictated by two main factors: which hydroxyl group is preferentially protonated and leaves, and the migratory aptitude of the different substituents. Generally, the hydroxyl group that leaves is the one that forms the more stable carbocation. The migratory aptitude follows a general trend where aryl groups and hydrides migrate more readily than alkyl groups. wikipedia.org

Early studies of this rearrangement were pivotal in developing the concept of carbocation intermediates and skeletal rearrangements in organic chemistry. wikipedia.org Although Fittig first reported the reaction, it was Aleksandr Butlerov who correctly identified the structures of the products in 1873, a crucial step that helped solidify the new theories of chemical structure. wikipedia.orgresearchgate.net

Modern research continues to explore the nuances of this reaction. For example, studies on this compound have shown that the choice of oxidant in a pinacol-type rearrangement can dictate the product's chemoselectivity. Using different hexafluoroantimonate salts as oxidants can lead to the formation of either a ketone or an aldehyde, demonstrating a high level of control over the rearrangement's outcome. This type of detailed mechanistic investigation showcases the enduring relevance of studying the reactions of molecules like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O2 B13392775 1,1,2-Triphenylethane-1,2-diol CAS No. 6296-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-triphenylethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVWUZJOQHWMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306035
Record name 1,1,2-Triphenyl-1,2-ethanediol
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Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-95-3
Record name 1,1,2-Triphenyl-1,2-ethanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediol, 1,1,2-triphenyl-
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Record name NSC17490
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Record name 1,1,2-Triphenyl-1,2-ethanediol
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Synthetic Methodologies for 1,1,2 Triphenylethane 1,2 Diol and Its Stereoisomers

Classical and Reductive Coupling Approaches

Traditional methods for the synthesis of 1,1,2-triphenylethane-1,2-diol often rely on the coupling of carbonyl compounds. These methods are generally robust and provide good yields of the target diol, although they may lack stereocontrol.

Condensation Reactions Utilizing Carbonyl Precursors

One of the common methods for synthesizing this compound involves the condensation of benzaldehyde (B42025) with acetophenone (B1666503) in the presence of a reducing agent. lookchem.com This approach brings together two different carbonyl precursors to form the carbon-carbon bond of the ethane (B1197151) backbone. The reaction typically proceeds via the formation of an intermediate which is then reduced in situ to the final diol product. While effective for producing the racemic diol, this method does not offer significant stereoselectivity.

Another notable condensation approach starts from commercially available (R)- or (S)-Mandelic Acid. chemicalbook.com The process begins with the esterification of mandelic acid to yield methyl mandelate. This ester is then treated with an excess of Phenylmagnesium Bromide (a Grignard reagent). The Grignard reagent adds to the carbonyl group of the ester twice, leading to the formation of the triphenyl-substituted diol. This method is particularly useful for accessing the enantiomerically pure (R)- or (S)-1,1,2-triphenylethane-1,2-diol, as the stereochemistry of the starting mandelic acid is retained at one of the chiral centers. chemicalbook.com

Starting MaterialReagentsProductKey Features
Benzaldehyde and AcetophenoneReducing AgentRacemic this compoundUtilizes two different carbonyl precursors.
(R)-Mandelic Acid1. Esterification reagent 2. Phenylmagnesium Bromide(R)-1,1,2-Triphenylethane-1,2-diolProvides access to the enantiopure (R)-isomer.
(S)-Mandelic Acid1. Esterification reagent 2. Phenylmagnesium Bromide(S)-1,1,2-Triphenylethane-1,2-diolProvides access to the enantiopure (S)-isomer.

McMurry Coupling Reaction Pathways for Pinacol (B44631) Formation

The McMurry reaction is a powerful tool for the reductive coupling of two ketone or aldehyde molecules to form an alkene. wikipedia.org However, by carefully controlling the reaction conditions, the reaction can be stopped at the intermediate pinacol (1,2-diol) stage. organic-chemistry.orgrsc.org This reaction typically employs low-valent titanium species, generated in situ from reagents like titanium(III) chloride (TiCl₃) and a reducing agent such as lithium aluminum hydride (LiAlH₄) or a zinc-copper couple. wikipedia.orgrsc.org

In the context of this compound synthesis, a cross-McMurry reaction between benzophenone (B1666685) and another suitable carbonyl compound could be envisioned. However, a significant challenge in intermolecular cross-coupling reactions is the statistical mixture of products that can be formed. rsc.org A more controlled approach would be the intramolecular McMurry coupling of a diketone precursor, although this is not directly applicable to the synthesis of the acyclic this compound. For the formation of symmetrical diols, the McMurry reaction is highly effective. For instance, the coupling of benzophenone yields tetraphenylethylene (B103901) glycol. wikipedia.org The formation of the pinacol intermediate is the first step in the McMurry reaction mechanism, and its isolation is key to obtaining the desired diol. wikipedia.orgorganic-chemistry.org

Carbonyl PrecursorsReagentsProductNotes
2 x Ketone/AldehydeLow-valent Titanium (e.g., TiCl₃/LiAlH₄)Pinacol (1,2-diol)The reaction can be stopped at the diol stage before alkene formation.
BenzophenoneTiCl₃/LiAlH₄Tetraphenylethylene glycolExample of a symmetrical pinacol coupling.

Other Reductive Carbonyl Coupling Strategies

Beyond the McMurry reaction, other reductive coupling strategies have been developed. These often involve the use of various metals or electrochemical methods to achieve the coupling of carbonyl compounds. Pinacol coupling reactions, in general, are a class of reactions that reductively couple carbonyl compounds to form 1,2-diols. beilstein-journals.org Traditional methods often require stoichiometric amounts of low-valent metal reductants like aluminum, zinc, or samarium. beilstein-journals.org

More recently, catalytic approaches have been explored. For example, a copper-catalyzed reductive coupling of aromatic aldehydes and aryl ketones has been achieved using a silylboronate reagent in the presence of a copper(I) chloride-N-heterocyclic carbene (NHC) complex and an alkoxide base. lookchem.comlookchem.com This method allows for the cross-coupling of two different carbonyl compounds to yield 1,2-diol derivatives. A proposed mechanism involves the formation of a nucleophilic α-silyloxybenzylcopper(I) species from the aromatic aldehyde, which then couples with the aryl ketone. lookchem.comlookchem.com This process has also shown potential for asymmetric catalysis. lookchem.comlookchem.com

Electrochemical methods offer an environmentally benign alternative for pinacol coupling, using electricity as a "traceless" reductant. beilstein-journals.org These reactions can be performed in undivided cells, sometimes with sacrificial anodes, to prevent undesired oxidative side reactions. beilstein-journals.org Such methods provide a pathway to vicinal diols without the need for low-valent metal reductants. beilstein-journals.org

Asymmetric Synthesis Routes to Enantiopure this compound

The demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science, has driven the development of asymmetric synthetic methods. For this compound, these methods are crucial for obtaining specific stereoisomers which can act as chiral auxiliaries or building blocks in further syntheses.

Chiral Auxiliary-Mediated Synthesis of this compound Derivatives

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. sfu.ca In the context of this compound, the diol itself, in its enantiopure form, is often used as a chiral auxiliary. For instance, (R)- or (S)-1,1,2-triphenylethane-1,2-diol can be used to derivatize other molecules, influencing the stereochemical outcome of subsequent reactions. chemicalbook.comresearchgate.net

One application involves the use of enantiopure this compound to form chiral acetals or esters. iupac.orgresearchgate.net These derivatives can then undergo diastereoselective reactions, such as aldol (B89426) additions or Diels-Alder reactions. sfu.caresearchgate.net After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered for reuse. researchgate.net For example, triphenylglycol-derived propionates have been used in anti-selective aldol additions with high diastereofacial selectivity. researchgate.net

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA), derived from mandelic acid via triphenylglycol, is a well-known chiral auxiliary that has been successfully applied in stereoselective aldol additions of α-unsubstituted enolates. researchgate.net

Chiral AuxiliaryApplicationOutcome
(R)- or (S)-1,1,2-Triphenylethane-1,2-diolFormation of chiral esters/acetalsDiastereoselective aldol additions, Diels-Alder reactions.
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate (HYTRA)Aldol addition of α-unsubstituted enolatesStereoselective formation of β-hydroxycarboxylic acids.

Enantioselective Catalytic Methods for Diol Formation

Enantioselective catalysis offers a more efficient approach to producing chiral molecules by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net Several catalytic methods have been developed for the formation of chiral diols.

One such method is the copper-catalyzed reductive coupling of aromatic aldehydes and ketones, which has been shown to be amenable to asymmetric catalysis. lookchem.comlookchem.com By employing a chiral ligand in conjunction with the copper catalyst, it is possible to achieve enantioselective formation of the 1,2-diol product.

Another strategy involves the use of chiral diboron (B99234) compounds to template a highly diastereoselective and enantioselective reductive coupling of isoquinolines, which provides access to chiral substituted bisisoquinolines. researchgate.net While not a direct synthesis of this compound, this demonstrates the principle of using chiral templates for stereoselective C-C bond formation.

Furthermore, resolution techniques can be employed to separate racemic mixtures of this compound. Enantioselective formation of crystalline 1:1 host-guest complexes with a chiral resolving agent is an effective method. For example, (R)- or (S)-1,1,2-triphenylethane-1,2-diol itself has been used as a host compound for the resolution of (±)-pantolactone. lookchem.comresearchgate.net This principle can be applied in reverse, where a chiral host is used to resolve racemic this compound.

Catalytic System/MethodReaction TypeKey Features
Chiral Copper-NHC ComplexReductive coupling of aldehydes and ketonesPotential for enantioselective cross-coupling. lookchem.comlookchem.com
Chiral Diboron TemplateReductive coupling of isoquinolinesHigh diastereoselectivity and enantioselectivity. researchgate.net
Resolution via Host-Guest ComplexationSeparation of enantiomersUtilizes a chiral resolving agent to form diastereomeric complexes. lookchem.comresearchgate.net

Optical Resolution Techniques for Racemic this compound

The separation of racemic this compound into its constituent enantiomers is a critical step for its application in asymmetric synthesis. Methodologies to achieve this separation include inclusion crystallization and chromatographic techniques.

Inclusion Crystallization with Chiral Hosts

Inclusion crystallization is a powerful method for resolving racemates. This technique relies on the formation of diastereomeric host-guest complexes between a chiral host molecule and the enantiomers of the guest compound. One of the enantiomers of the guest forms a more stable or less soluble complex with the chiral host, allowing for its selective crystallization from the solution.

While this compound itself is frequently employed as a chiral host for the resolution of other racemic compounds, such as pantolactone, the reverse process where it is the guest is also a key strategy. researchgate.netlookchem.comlookchem.com For instance, enantioselective formation of crystalline 1:1 host-guest complexes with (R)- or (S)-1,1,2-triphenylethane-1,2-diol as the host allows for the efficient resolution of (±)-pantolactone, yielding optically active products with high enantiomeric excess (98% ee) and good yields (65–67%). researchgate.net This demonstrates the excellent chiral recognition capabilities of the this compound molecular framework, a property that is exploited in its own resolution using other chiral resolving agents.

Chromatographic Separation of Stereoisomers

Chromatographic methods offer a versatile and widely applicable approach for the separation of stereoisomers. rsc.org High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a primary technique for both analytical and preparative-scale separation of enantiomers.

For this compound, chromatographic separation is often applied to its derivatives, which can exhibit better separation characteristics. For example, diastereomeric boronates formed from the diol can be separated by preparative HPLC. acs.org Similarly, diastereomeric silyl (B83357) ethers have been successfully separated using a combination of recrystallization and column chromatography. researchgate.net These separated diastereomers can then be converted back to the enantiopure diol, providing an indirect but effective method for optical resolution. The choice of chromatographic conditions, including the stationary phase and mobile phase, is crucial for achieving optimal separation. uni-giessen.de

Preparation of Specific Derivatives for Synthetic Utility

The hydroxyl groups of this compound serve as handles for the introduction of various protecting or functional groups. The resulting derivatives are often more stable, easier to handle, or possess specific reactivity that is valuable in multi-step syntheses.

Enantiopure Cyclic Sulfite (B76179) Derivatives of this compound

Enantiopure this compound can be converted into cyclic sulfite derivatives. acs.orgacs.org These derivatives are not only stable but also serve as precursors for other enantiopure compounds through reactions involving the ring-opening of the cyclic sulfite. globalauthorid.comresearchgate.net For instance, an unusual methanesulfonylation product was observed when the diol was subjected to standard mesylation conditions, leading to a cyclic sulfite instead of the expected dimesylate, a result attributed to the steric hindrance around the hydroxyl groups. iupac.org

The synthesis and reactivity of these chiral sulfites have been a subject of study, providing routes to various enantiomerically pure molecules. acs.org

Formation of Organoboronates and Other Protected Forms

The vicinal diol structure of this compound makes it an excellent protecting group for boronic acids, forming stable five-membered ring structures known as dioxaborolanes. wiley-vch.de This reaction is useful for purifying and stabilizing boronic acids, which can be prone to dehydration and other side reactions. researchgate.net

The use of (R)-1,1,2-triphenylethane-1,2-diol to protect cyclopropylboronic esters has been reported, although these derivatives showed susceptibility to hydrolysis on silica (B1680970) gel. iupac.org In contrast, other diols have been used to form highly stable cyclopropylboronic esters. iupac.org The formation of these organoboronates is a key step in their application in cross-coupling reactions, such as the Suzuki-Miyaura reaction. snu.ac.kr

Table 1: Stability of Protected Alkenylboronic Esters

Protecting Diol Stability of Alkenylboronic Ester Reference
Pinanediol Stable, but inseparable diastereomers iupac.org
(R)-1,1,2-Triphenylethane-1,2-diol Resulted in hydrolysis on silica gel iupac.org

Selective Monosilylation and Silyl Ether Synthesis of this compound

Selective protection of one of the two hydroxyl groups in this compound is a valuable synthetic transformation, enabling sequential modification of the two alcohol functionalities. Due to the different steric environments of the tertiary and secondary hydroxyl groups, selective monosilylation can be achieved.

Research has shown that the monosilylation of (2S)-1,1,2-triphenylethane-1,2-diol [(S)-TPED] occurs selectively at the less hindered secondary hydroxyl group. researchgate.net The resulting diastereomeric silyl ethers can be separated by column chromatography. Subsequent reduction of the purified silyl ether with a reducing agent like lithium aluminum hydride (LiAlH4) can yield optically active silanes. researchgate.net This selective protection strategy is fundamental for leveraging the chiral backbone of this compound in the synthesis of other complex chiral molecules. researchgate.net

Stereochemical Investigations and Control Associated with 1,1,2 Triphenylethane 1,2 Diol

Chirality and Stereocenter Analysis in 1,1,2-Triphenylethane-1,2-diol

This compound possesses two stereogenic centers at the C1 and C2 positions of the ethane (B1197151) backbone. The C1 carbon is bonded to a hydroxyl group, a phenyl group, and the C2 carbon, which is itself chiral. The C2 carbon is attached to a hydroxyl group, a hydrogen atom, a phenyl group, and the C1 carbon. This substitution pattern gives rise to the potential for stereoisomerism.

The molecule can exist as two pairs of enantiomers. The IUPAC name for one of the enantiomers is (2R)-1,1,2-triphenylethane-1,2-diol. nih.gov Its counterpart is (2S)-1,1,2-triphenylethane-1,2-diol. cymitquimica.com These enantiomers are non-superimposable mirror images of each other. Due to the presence of two chiral centers, diastereomers also exist. The relative configuration of the hydroxyl groups determines whether the diastereomer is classified as erythro or threo. The chiral nature of TPED is a key feature, making it a valuable tool in asymmetric synthesis, often used as a chiral auxiliary or resolving agent. researchgate.netresearchgate.net For instance, chiral TPED can be used to form crystalline 1:1 host-guest complexes with specific enantiomers of other racemic compounds, allowing for their efficient separation. researchgate.net

Determination of Absolute Stereochemistry

The precise three-dimensional arrangement of atoms, or absolute stereochemistry, of this compound and its derivatives is crucial for understanding its role in stereoselective reactions. Various analytical techniques are employed to unambiguously determine these configurations.

Single-crystal X-ray diffraction is a definitive method for determining the absolute stereochemistry of crystalline compounds. This technique has been successfully applied to diastereomeric products formed from reactions involving chiral this compound. By derivatizing other chiral molecules with enantiomerically pure TPED, diastereomers are formed that can often be separated and crystallized. The subsequent X-ray analysis of a suitable crystal reveals the complete molecular structure, thereby establishing the absolute configuration of not only the TPED moiety but also the derivatized molecule.

For example, the monosilylation of (2S)-1,1,2-triphenylethane-1,2-diol with a mixture of chlorosilane stereoisomers resulted in diastereomeric silyl (B83357) ethers. rsc.org These products were separated, and the molecular structure of the (2S,5S)-silyl ether was determined by single-crystal X-ray diffraction, confirming the absolute configuration of the newly formed chiral silicon center. researchgate.netrsc.orgresearchgate.net Similarly, the pinacol (B44631) rearrangement of this compound, induced by different oxidants, yields distinct carbonyl products whose structures have been confirmed by single-crystal X-ray analysis. researchgate.net

Table 1: Representative X-ray Crystallographic Data for Derivatives of this compound

DerivativeTechniqueKey FindingReference
(2S,5S)-silyl ether of (S)-TPEDSingle-Crystal X-ray DiffractionDetermination of the absolute configuration of the stereoisomeric product. rsc.org
cis-silyl ether from monosilylation of dimethyl L-tartrateSingle-Crystal X-ray DiffractionMolecular structure of the diastereomeric product was determined. rsc.org
Pinacol rearrangement product ([Ag·22]⁺SbF6–)Single-Crystal X-ray AnalysisConfirmed the structure of the coordination complex formed during rearrangement. researchgate.net

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a particularly powerful method within this category for assigning the absolute configuration of chiral compounds in solution. mdpi.com The technique measures the difference in absorption of left and right circularly polarized light by a chromophore.

For molecules containing chromophores, such as the phenyl groups in this compound, ECD spectra can provide a unique fingerprint corresponding to a specific stereoisomer. mdpi.com The analysis often involves comparing experimentally measured ECD spectra with spectra predicted by quantum chemical calculations for a known configuration. nih.govresearchgate.net A match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry.

This approach is especially valuable when single crystals suitable for X-ray analysis cannot be obtained. mdpi.com The transfer of chirality from a stereogenic center to a conformationally flexible chromophore, like the trityl (triphenylmethyl) group, which is structurally related to the triphenylmethyl moiety in TPED, results in observable Cotton effects in the ECD spectrum. mdpi.comacs.org The pattern and sign of these effects can be correlated to the absolute configuration of the chiral inducer. acs.org For instance, the absolute configurations of spiro-biflavonoid enantiomers were determined by comparing their experimental and calculated ECD spectra. nih.gov

Table 2: Application of Chiroptical Spectroscopy in Stereochemical Analysis

Compound TypeMethodPurposeReference
Chiral 1,2-diolsECD SpectroscopyDetermination of absolute configuration by comparing experimental and calculated spectra. mdpi.comresearchgate.net
Trityl-containing alcoholsECD and VCD SpectroscopyInvestigating the chirality induction process from a chiral center to a stereodynamic chromophore. mdpi.com
Spiro-biflavonoid enantiomersECD SpectroscopyAssignment of enantiomeric configurations. nih.gov

Diastereoselective Transformations Guided by Chiral this compound Derivatives

The well-defined chiral environment of this compound allows its derivatives to act as effective chiral auxiliaries, directing the stereochemical outcome of chemical reactions. By temporarily incorporating the chiral TPED moiety into a prochiral substrate, one face of the molecule can be effectively shielded, leading to a highly diastereoselective attack by a reagent.

A notable example is in asymmetric aldol (B89426) reactions. Esters derived from triphenylglycol, such as (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA), have been used to control the stereoselective addition of enolates. researchgate.net For instance, the zirconium enolate of a silyl-protected propionate (B1217596) ester derived from TPED reacts with aldehydes to produce anti-aldol adducts with high levels of diastereoselectivity. researchgate.net The bulky diphenyl-trimethylsiloxy-methane unit is believed to play a critical role in achieving this high stereoselectivity. After the reaction, the chiral auxiliary can be cleaved and recovered for reuse.

Another application is the diastereoselective monosilylation of TPED itself, which occurs selectively at the less sterically hindered secondary hydroxyl group. researchgate.netrsc.org This reaction can be used to resolve racemic mixtures of chiral chlorosilanes, as the resulting diastereomeric silyl ethers can be separated by chromatography or crystallization. Subsequent cleavage of the silicon-oxygen bond yields the enantiomerically enriched silane (B1218182). rsc.org

Table 3: Examples of Diastereoselective Reactions Using TPED Derivatives

ReactionChiral Auxiliary/ReagentKey ResultDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Aldol AdditionSilyl-protected propionate ester of TPEDPredominant formation of anti-adducts.anti:syn from 88:12 to 98:2; dr from 95:5 to >98:2 researchgate.net
Resolution of a chlorosilane(2S)-1,1,2-triphenylethane-1,2-diolSeparation of diastereomeric silyl ethers.Resulting silane >98% ee rsc.org
CyclopropanationTPED-protected cyclopropylboronic estersSynthesis of stable cyclopropylboronic esters.Low diastereomeric ratio, but diastereomers were separable. iupac.org

Methodologies for Enantiomeric Purity Assessment and Enhancement

Assessing and enhancing the enantiomeric purity of chiral compounds is critical in asymmetric synthesis. For this compound and its derivatives, several methods are employed.

Enhancement of Enantiomeric Purity: A primary method for obtaining enantiomerically pure TPED is through the resolution of its racemic mixture. One effective technique is inclusion crystallization. Chiral TPED can act as a host molecule, selectively forming crystalline 1:1 host-guest complexes with one enantiomer of a guest molecule. researchgate.net This process has been used to resolve (±)-pantolactone, where (S)-TPED selectively complexes with D-pantolactone. This method yielded optically active pantolactone with 98% enantiomeric excess (ee) in high yields. researchgate.net Conversely, TPED itself can be resolved using chiral acids or bases.

Assessment of Enantiomeric Purity: Once an enantiomerically enriched sample is obtained, its purity must be quantified.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. By using a chiral stationary phase, the enantiomers of a compound can be separated and quantified, allowing for the direct determination of the enantiomeric ratio or excess. This technique was used to successfully resolve a racemic mixture of spiro-biflavonoids into their individual enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can overcome this. For example, the enantiomeric composition of chiral compounds can be determined by ¹H, ¹³C, or ³¹P NMR spectroscopy in the presence of a chiral solvating agent like (S)-1,1'-binaphthyl-2,2'-diol. researchgate.net The different interactions between the enantiomers and the chiral agent lead to separate, quantifiable signals in the NMR spectrum.

Optical Rotation: Measurement of the specific rotation using a polarimeter is a classical method. While it confirms the optical activity of a sample, it is generally not sufficient on its own to determine enantiomeric purity unless the specific rotation of the pure enantiomer is known with high accuracy.

Through a combination of these enhancement and assessment techniques, researchers can confidently prepare and utilize this compound in its enantiomerically pure forms for various applications in stereoselective synthesis.

Reaction Mechanisms and Pathways Involving 1,1,2 Triphenylethane 1,2 Diol

Pinacol (B44631) Rearrangement Chemistry of 1,1,2-Triphenylethane-1,2-diol

The pinacol rearrangement is a classic organic reaction that converts a 1,2-diol to a carbonyl compound. wikipedia.org This process is typically acid-catalyzed and involves the dehydration of the diol to form a carbocation, followed by a 1,2-migration of a substituent. wikipedia.orgresearchgate.net

Acid-Catalyzed Dehydration and 1,2-Migration Phenomena

The acid-catalyzed rearrangement of this compound serves as a key example of the pinacol rearrangement. askfilo.comchegg.com The reaction is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to generate a carbocation. masterorganicchemistry.comlibretexts.org In the case of an unsymmetrical diol like this compound, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.org Subsequently, a 1,2-shift of a neighboring group occurs to the carbocation center. organic-chemistry.org This rearrangement is driven by the formation of a more stable oxonium ion. wikipedia.org

In the specific case of this compound, the migration of a phenyl group from C-1 to C-2 is a possible pathway. askfilo.comchegg.comchegg.com The migratory aptitude of different groups generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org This indicates that a phenyl group is highly likely to migrate. The reaction of this compound can yield a mixture of products, including an aldehyde and one or two ketones. researchgate.net For instance, under certain conditions, the rearrangement of this compound can produce 1,2,2-triphenylethanone (B167304) and 2,2-diphenylacetaldehyde. core.ac.uk

Carbon-13 labeling studies on the related triphenylethylene (B188826) glycol have shown that multiple reaction pathways can operate, with their contributions depending on the acid catalyst used. bham.ac.uk

Role of Cation-Radical Intermediates and Electron Paramagnetic Resonance (EPR) Studies

While the classical pinacol rearrangement proceeds through a carbocation intermediate, alternative mechanisms involving cation-radical intermediates have been proposed, particularly in reactions initiated by one-electron oxidation. researchgate.net Research has suggested that the pinacol rearrangement of this compound can proceed via the formation of cation-radical intermediates. researchgate.net The presence of these radical species has been confirmed through oxygen-free electron paramagnetic resonance (EPR) experiments. researchgate.net EPR studies are a valuable tool for detecting and characterizing radical intermediates in chemical reactions. du.edu

Chemoselectivity and Influence of Oxidants in Rearrangement Pathways

The choice of oxidant can significantly influence the chemoselectivity of the pinacol rearrangement of this compound, leading to different carbonyl products. researchgate.net For example, using nitrosonium hexafluoroantimonate (NOSbF₆) as an oxidant yields the ketone 1,2,2-triphenylethanone. researchgate.netresearchgate.net In contrast, using silver hexafluoroantimonate (AgSbF₆) as the oxidant leads to the formation of an aldehyde product, which exists as a coordination complex with the silver ion. researchgate.netresearchgate.net

This demonstrates that the Wagner-Meerwein 1,2-shifts in the pinacol rearrangement can be directed by the choice of oxidant, providing a method to control the reaction outcome. researchgate.net The rearrangement can be activated oxidatively rather than by acid catalysis. researchgate.net

Table 1: Influence of Oxidant on the Pinacol Rearrangement of this compound researchgate.netresearchgate.net

OxidantMajor Product
Nitrosonium hexafluoroantimonate (NOSbF₆)1,2,2-Triphenylethanone
Silver hexafluoroantimonate (AgSbF₆)Aldehyde product (as Ag⁺ complex)

Uncatalyzed and Thermally Induced Pinacol Rearrangements

While typically acid-catalyzed, the pinacol rearrangement can, in some instances, occur without a catalyst. There are reports of the conversion of this compound to 1,2,2-triphenylethan-1-one simply by heating it above its melting point. iucr.org This indicates that thermal energy alone can be sufficient to induce the rearrangement. Other examples of uncatalyzed or thermally induced pinacol rearrangements have been documented for other diols, sometimes occurring during recrystallization at elevated temperatures. iucr.org

Transformations Involving the Hydroxyl Functionalities of this compound

The hydroxyl groups of this compound are key to its reactivity, participating in various transformations beyond the pinacol rearrangement.

Esterification Reactions

This compound can undergo esterification reactions. cymitquimica.com Esterification is a common reaction of alcohols, involving their reaction with a carboxylic acid or its derivative to form an ester. The presence of two hydroxyl groups in this compound allows for the formation of mono- or di-esters, depending on the reaction conditions and stoichiometry of the reagents. Phosphorylation, a specific type of esterification involving phosphoric acid derivatives, of (S)-1,1,2-triphenylethane-1,2-diol can produce a cyclic P*-chiral amidophosphite. researchgate.net

Oxidation Reactions

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. This vicinal diol is susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, a reaction characteristic of 1,2-diols. libretexts.orglibretexts.orgmasterorganicchemistry.com

One notable example is the pinacol rearrangement, a reaction that converts a 1,2-diol to a carbonyl compound. researchgate.netscribd.com In the presence of different hexafluoroantimonate salts as oxidants, this compound undergoes a pinacol-type rearrangement to yield either a ketone or an aldehyde. researchgate.net Specifically, using nitrosyl hexafluoroantimonate (NOSbF₆) results in the formation of 1,2,2-triphenylethanone, a ketone. researchgate.net Conversely, employing silver hexafluoroantimonate (AgSbF₆) leads to an aldehyde product. researchgate.net This chemoselectivity is attributed to the different nature of the oxidants and the proposed formation of cation-radical intermediates. researchgate.net

Graphene oxide (GO) has also been utilized as a heterogeneous catalyst for the pinacol rearrangement of this compound. core.ac.uk This method yields a mixture of ketones, with 1,2,2-triphenylethanone being the major product. core.ac.uk

The oxidative cleavage of 1,2-diols can also be achieved using reagents like lead tetraacetate (Pb(OAc)₄) or periodic acid (HIO₄), which typically yield aldehydes and ketones. libretexts.orglibretexts.org For this compound, this would involve the breaking of the C1-C2 bond.

Furthermore, studies have shown that the oxidation of this compound can be influenced by the reaction medium and other reagents present. For instance, irradiation in the presence of 1,4-naphthalenedicarbonitrile leads to its oxidative cleavage to form ketones or aldehydes. researchgate.net

The table below summarizes the products obtained from the oxidation of this compound under different conditions.

Oxidant/CatalystMajor Product(s)Reaction Type
Nitrosyl hexafluoroantimonate (NOSbF₆)1,2,2-TriphenylethanonePinacol Rearrangement
Silver hexafluoroantimonate (AgSbF₆)Aldehyde productPinacol Rearrangement
Graphene Oxide (GO)1,2,2-Triphenylethanone and other ketonesPinacol Rearrangement
Lead tetraacetate (Pb(OAc)₄) / Periodic acid (HIO₄)Aldehydes and/or ketonesOxidative Cleavage

Nucleophilic Reactivity and Ring-Opening Processes

The reaction of (S)-1,1,2-triphenylethane-1,2-diol with thionyl chloride produces a mixture of diastereomeric cyclic sulfites. researchgate.net These cyclic sulfites exhibit unusual reactivity when treated with nucleophiles such as alcohols or diols. Instead of a typical Sₙ2 reaction that would lead to inversion of configuration, an unexpected Sₙ1-type ring cleavage occurs. researchgate.net This process results in the formation of enantiomerically pure ethers. researchgate.net The reaction pathway is noteworthy for proceeding through a less common mechanism for this class of compounds. globalauthorid.comacs.orgacs.orgresearchgate.nethhu.deacs.orgacs.org

The formation of cyclic sulfites from diols and their subsequent reactions are a subject of interest in organic synthesis. rsc.orgbham.ac.uk The unusual ring-opening of the cyclic sulfites derived from this compound provides a pathway to enantiopure ethers, highlighting the unique influence of the triphenylethane scaffold on the reaction mechanism. researchgate.net

While this compound itself is a diol, its derivatives can participate in nucleophilic addition reactions. For instance, chiral auxiliaries derived from this compound have been employed in asymmetric synthesis. The chiral environment provided by the auxiliary influences the stereochemical outcome of nucleophilic additions to carbonyl compounds.

Research has shown that a chiral reagent derived from (R)- or (S)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297), which is synthesized from the corresponding triphenylglycol, can be used for the stereoselective aldol (B89426) addition of α-unsubstituted enolates. researchgate.net In this context, the chiral auxiliary, which is recovered after the reaction, directs the nucleophilic attack of the enolate onto an aldehyde, leading to the formation of β-hydroxy carboxylic acids with high stereoselectivity. researchgate.net

The diol itself can also be used to form chiral nucleophilic intermediates. For example, it has been utilized for the chelation of a Ti(IV) cation, forming a chiral nucleophilic species that can be applied in the asymmetric synthesis of α,α-amino acids. iupac.org This demonstrates the diol's role in facilitating stereoselective nucleophilic additions through the formation of chiral metal complexes.

Regioselectivity and Diastereoselectivity in this compound's Reactions

The stereochemistry of this compound plays a crucial role in directing the regioselectivity and diastereoselectivity of its reactions. The presence of two chiral centers and bulky phenyl groups creates a defined three-dimensional structure that influences how reagents approach and react with the molecule.

A key example of regioselectivity is the monosilylation of (2S)-1,1,2-triphenylethane-1,2-diol. rsc.org The reaction occurs selectively at the less sterically hindered secondary hydroxyl group, demonstrating how the steric bulk of the phenyl groups directs the reaction to a specific site. rsc.org

In terms of diastereoselectivity, the use of this compound as a chiral auxiliary in aldol reactions showcases its ability to control the formation of new stereocenters. researchgate.net The chiral scaffold of the auxiliary, specifically (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate derived from the diol, effectively shields one face of the enolate, leading to a highly diastereoselective addition to aldehydes. researchgate.net

Furthermore, the formation of cyclic sulfites from (S)-1,1,2-triphenylethane-1,2-diol and thionyl chloride results in a 90:10 ratio of diastereomers. researchgate.net This inherent diastereoselectivity in the formation of the cyclic intermediate further influences the stereochemical outcome of subsequent reactions.

The table below provides examples of the stereochemical control exerted by this compound in different reactions.

ReactionType of StereoselectivityOutcome
MonosilylationRegioselectiveReaction at the less hindered secondary -OH group rsc.org
Aldol Addition (using derived chiral auxiliary)DiastereoselectiveHigh diastereoselectivity in the formation of β-hydroxy carboxylic acids researchgate.net
Cyclic Sulfite (B76179) FormationDiastereoselectiveFormation of a 90:10 mixture of diastereomers researchgate.net

Applications of 1,1,2 Triphenylethane 1,2 Diol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

As a chiral building block, 1,1,2-triphenylethane-1,2-diol provides a stereochemically defined scaffold from which more complex molecules can be constructed. vulcanchem.comlookchem.com Its inherent chirality is transferred to new molecules during synthesis, making it a reliable precursor for a variety of chiral targets. vulcanchem.com The diol's structure allows it to undergo various chemical transformations, such as esterification and oxidation, expanding its utility as a versatile starting material in organic chemistry. cymitquimica.com

The enantiomerically pure forms of this compound are effective starting points for synthesizing complex chiral organic molecules. vulcanchem.com One notable transformation is the pinacol (B44631) rearrangement, where the diol is converted into a carbonyl compound. The outcome of this rearrangement can be selectively controlled by the choice of oxidant. For instance, using nitrosonium hexafluoroantimonate (NOSbF₆) as the oxidant yields the ketone 1,2,2-triphenylethanone (B167304). researchgate.netresearchgate.net In contrast, employing silver hexafluoroantimonate (AgSbF₆) leads to the formation of an aldehyde product, which is isolated as a coordination complex with the silver ion. researchgate.netresearchgate.net This chemoselectivity provides a method to access different chiral carbonyl compounds from the same precursor. researchgate.net

Another synthetic route involves the unusual ring-opening of a cyclic sulfite (B76179) derived from the diol, which provides access to other enantiopure derivatives. acs.org Furthermore, its structural framework has been utilized in the resolution of racemic compounds, such as (±)-pantolactone, by forming diastereomeric 1:1 host-guest complexes that can be separated by crystallization. researchgate.netlookchem.com This process effectively transfers the chirality of the diol to resolve another molecule, highlighting its role as a precursor to separated enantiomers.

Table 1: Chemoselective Pinacol Rearrangement of this compound researchgate.netresearchgate.net
ReagentProduct TypeSpecific Product
NOSbF₆Ketone1,2,2-Triphenylethanone
AgSbF₆AldehydeCoordination complex of Ag⁺ and aldehyde

This compound serves as a parent structure for the development of new chiral auxiliaries. cymitquimica.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are typically removed. The principles of using C₂-symmetric 1,2-diols to create effective auxiliaries are well-established. sfu.ca For example, chiral 1,2-diols can be condensed with ketones to form chiral acetals, which then direct subsequent reactions like cyclopropanation or Diels-Alder reactions with high diastereoselectivity. sfu.ca

While direct examples for this compound are specific, the synthesis of bidentate 1,2-amino alcohols and tridentate Schiff bases from similar chiral diols demonstrates a common strategy. sfu.ca These new, more complex structures derived from the parent diol can then be used as chiral ligands in various chemical transformations. sfu.ca The diol itself can also function directly as a chiral resolving agent, as seen in the separation of (±)-pantolactone, where it acts as a chiral host to form separable crystalline complexes. researchgate.net

Role as a Chiral Ligand or Catalyst in Chemical Transformations

Beyond being incorporated into final products, this compound and its derivatives are employed to control chirality as external ligands or as part of a catalytic system. cymitquimica.comsfu.ca In this capacity, the diol's chiral environment influences the transition state of a reaction, favoring the formation of one enantiomer over the other.

The design of effective chiral catalysts often relies on the ability of a ligand to coordinate with a metal center, creating a rigid and well-defined chiral space. This compound is well-suited for this role. It has been shown to act as a chelating agent for metal cations, such as Titanium(IV), forming a rigid five-membered ring that enhances enantioselectivity in reactions. iupac.org The bulky phenyl groups contribute to creating a sterically hindered environment that effectively shields one face of the coordinated substrate. iupac.org

Its coordination properties are also evident in its reaction with AgSbF₆, where it forms a stable coordination complex with the resulting aldehyde product and the silver ion. researchgate.net Furthermore, the diol can be used to form stable chiral boronic esters, such as 1,3,2-dioxaborolanes. iupac.org These chiral boronates are valuable reagents in asymmetric synthesis, where the diol acts as both a protecting group for the boronic acid and as a chiral auxiliary to direct subsequent reactions. iupac.org

Ligands derived from chiral 1,2-diols are effective in a range of metal-catalyzed asymmetric reactions. sfu.ca For example, novel chiral acetals derived from C₂-symmetric diols have been evaluated as ligands in metal-catalyzed sulfoxidation, Diels-Alder reactions, and alkylzinc additions. sfu.ca In one instance, a chromium(III)-complex of a tridentate Schiff base, synthesized from a chiral diol, catalyzed a hetero Diels-Alder reaction with good yield and enantioselectivity. sfu.ca These examples establish a clear precedent for the application of ligands derived from this compound in similar metal-catalyzed processes, where the diol framework would coordinate to a metal (e.g., Titanium, Chromium, Rhodium) to facilitate enantioselective transformations. sfu.caiupac.org

In some applications, this compound is used in stoichiometric amounts to induce chirality. In this role, it forms a temporary, covalently-bound intermediate with the substrate, guiding the stereochemical path of the reaction before being cleaved.

A prime example is its use in the asymmetric synthesis of α,α-amino acids. iupac.org Here, the diol chelates to a Titanium(IV) cation, forming a chiral nucleophilic intermediate with an alanine-derived substrate. This complex then reacts with an electrophile. Compared to other chiral diols, this compound was found to have a beneficial effect on the reaction's enantioselectivity, attributed to its ability to form a rigid complex and the steric bulk of its phenyl groups. iupac.org

Another clear example of stoichiometric induction is the resolution of (±)-pantolactone. researchgate.netlookchem.com The (R)- or (S)-enantiomer of the diol selectively forms a crystalline 1:1 host-guest complex with one enantiomer of the pantolactone. This diastereomeric complex precipitates from the solution, allowing for the separation of the pantolactone enantiomers with high optical purity. researchgate.net

Table 2: Stoichiometric Chiral Induction for Racemate Resolution researchgate.netlookchem.com
Chiral HostRacemic GuestInteractionOutcomeYield of Optically Active Guest
(S)-1,1,2-triphenylethane-1,2-diol(±)-PantolactoneForms 1:1 complex with (R)-pantolactoneSeparation by crystallization~65-67% (for 98% ee)
(R)-1,1,2-triphenylethane-1,2-diol(±)-PantolactoneForms 1:1 complex with (S)-pantolactoneSeparation by crystallization~65-67% (for 98% ee)

Advanced Spectroscopic and Computational Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of 1,1,2-triphenylethane-1,2-diol, offering detailed information about the connectivity and spatial arrangement of its atoms.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment and coupling of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

In a typical ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the three phenyl groups appear as a complex multiplet in the range of approximately δ 6.9-7.7 ppm. rsc.org The methine proton (-CH) and the two hydroxyl protons (-OH) give rise to distinct signals. For instance, a reported ¹H NMR spectrum showed the methine proton as a singlet at δ 5.60 ppm and the hydroxyl protons as broad singlets at δ 3.15 and δ 2.46 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atoms of the phenyl groups typically resonate in the δ 126-145 ppm region. rsc.org The two carbons of the ethane (B1197151) backbone, C1 and C2, are particularly diagnostic, with their chemical shifts confirming the diol structure. For example, reported ¹³C NMR data show signals for the ethane carbons at approximately δ 80.7 and δ 77.8 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H 7.70-6.94 (m) 145.1, 143.3, 138.8, 128.4, 128.1, 127.7, 127.6, 127.4, 127.3, 127.0, 126.7, 126.2
-CH 5.60 (d) 79.0
C(Ph)₂-OH 3.15 (s) 75.9
CH(Ph)-OH 2.46 (d) -

Data sourced from The Royal Society of Chemistry. rsc.org

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of this compound and determining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY spectra would show correlations between the methine proton and the hydroxyl proton attached to the same carbon, as well as couplings between adjacent aromatic protons. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the methine proton signal would show a cross-peak with the corresponding methine carbon signal. mdpi.com

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing for the precise assignment of all proton and carbon signals and aiding in the determination of the relative stereochemistry of the two hydroxyl groups. escholarship.orgrsc.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure and transitions within the this compound molecule, offering insights into its properties and behavior in chemical reactions.

The ultraviolet-visible (UV/Vis) absorption spectrum of this compound is characterized by absorptions arising from the π-π* transitions of its three phenyl rings. mdpi.com These aromatic chromophores give rise to strong absorption bands in the UV region. The precise wavelengths and intensities of these absorptions can be influenced by the solvent and the conformation of the molecule.

UV/Vis spectroscopy is also a powerful tool for monitoring reactions involving this compound. For instance, in pinacol (B44631) rearrangement reactions, the conversion of the diol to a carbonyl compound can be followed by observing the appearance of the n-π* absorption band of the newly formed carbonyl group or changes in the aromatic π-π* transitions. researchgate.netresearchgate.net This allows for the kinetic analysis of the reaction and the determination of reaction rates and mechanisms. mdpi.com

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. mdpi.com For a chiral molecule like an enantiomer of this compound, ECD provides unique spectral fingerprints that are highly sensitive to its absolute configuration and conformation. mdpi.com

The ECD spectrum arises from the electronic transitions of the chromophores within a chiral environment. mdpi.com In this compound, the phenyl groups act as chromophores. The spatial arrangement of these groups in a chiral molecule leads to non-zero Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects can be correlated with the stereochemistry of the molecule. acs.org

Furthermore, the principles of chirality sensing can be applied where the interaction of this compound with other molecules can induce or alter ECD signals, providing a means to study intermolecular interactions and recognize chirality. mdpi.com The chiroptical properties of this diol and its derivatives are an active area of research for developing new methods for stereochemical analysis. acs.orgresearchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which helps in confirming the molecular formula. rsc.org

In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. tesisenred.net Upon ionization, the this compound molecular ion can undergo characteristic fragmentation pathways. Common fragmentation processes include the loss of water (H₂O) from the diol functionality and cleavage of the carbon-carbon bond of the ethane backbone. The analysis of these fragment ions helps to piece together the structure of the original molecule and can be used to distinguish it from isomers.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. In the study of this compound and its derivatives, single-crystal X-ray analysis has been instrumental in confirming molecular structures and understanding intermolecular interactions in the solid state.

Research has utilized this technique to elucidate the absolute stereochemistry and conformation of complexes and derivatives involving this diol. For instance, the molecular structure of a (2S,5S)-silyl ether, synthesized from (2S)-1,1,2-triphenylethane-1,2-diol, was definitively determined by single-crystal X-ray diffraction, confirming the selective silylation at the less sterically hindered secondary hydroxyl group. rsc.org This analysis is crucial for verifying the outcomes of stereoselective reactions.

Furthermore, X-ray crystallography has been employed to study host-guest chemistry involving this compound. The structure of a 1:1 inclusion complex formed between (S)-(-)-1,1,2-triphenylethane-1,2-diol and (S)-(-)-pantolactone was elucidated, demonstrating the diol's utility as a resolving agent through enantioselective complex formation. researchgate.net

The technique has also been critical in characterizing the products of reactions starting from this compound. In studies of its pinacol rearrangement, single-crystal X-ray analysis was used to identify the structures of the resulting carbonyl compounds, such as 1,2,2-triphenylethanone (B167304), and to understand how different reagents can dictate the reaction pathway, leading to different structural isomers. researchgate.netresearchgate.net While direct crystallographic data for the parent this compound is not detailed in these studies, the analysis of its derivatives and reaction products underscores the power of X-ray diffraction in confirming structural assignments within this chemical family. iucr.orgiucr.orgiucr.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods have become indispensable tools for gaining deeper insight into the structure, properties, and reactivity of molecules like this compound. These approaches complement experimental data by providing information that can be difficult or impossible to obtain through measurement alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetic Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound and related structures, DFT calculations are employed to determine optimized molecular geometries, corresponding to minimum energy structures, and to analyze the energetics of different conformations or reaction pathways.

DFT studies have been instrumental in understanding the reactivity of this diol, particularly in the context of the pinacol rearrangement. researchgate.net Researchers have used DFT to investigate the chemoselectivity of this rearrangement, demonstrating how different oxidants can favor the formation of either an aldehyde or a ketone product. researchgate.net These calculations help in rationalizing experimental observations by comparing the energies of intermediates and transition states for competing pathways. For example, DFT calculations at the B3LYP/6-311+G(d,p) level or similar have been applied to analyze the mechanisms of related rearrangements and glycosylation reactions, showcasing the method's utility. acs.org Geometry optimizations for related complex molecules have also been performed at levels like B3LYP/cc-pVDZ to understand their fundamental structure. figshare.com

Basic molecular properties can also be predicted using computational tools, providing a preliminary assessment of the compound's characteristics.

Computationally Predicted Molecular Properties for this compound
PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA)40.46 Ų chemscene.com
logP (Octanol-Water Partition Coefficient)3.6561 chemscene.com
Hydrogen Bond Donors2 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Rotatable Bonds4 chemscene.com

Conformational Analysis and Molecular Modeling

The flexible nature of this compound, with its rotatable single bonds and bulky phenyl substituents, gives rise to multiple possible conformations. Conformational analysis and molecular modeling are used to explore these different spatial arrangements and their relative energies. Understanding the preferred conformation is crucial as it dictates the molecule's reactivity and its effectiveness as a chiral auxiliary.

The steric and electronic interactions between the three phenyl groups and the two hydroxyl groups govern the conformational landscape. Molecular modeling can identify low-energy conformers and the energy barriers for interconversion between them. This knowledge is vital for interpreting its role in asymmetric synthesis, where a specific conformation may be required to achieve high enantioselectivity. iupac.org For example, conformational analysis of a dioxolane ring formed from a related diol revealed a twist conformation, which was rationalized through computational modeling. iucr.org Similarly, detailed NMR spectroscopic studies combined with molecular dynamics and DFT computations have been used to analyze the conformation of organocatalysts that interact with diols, highlighting the importance of noncovalent interactions. uni-giessen.de

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming structural assignments.

By calculating properties like nuclear magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for complex molecules like this compound, where spectral overlap can make assignments challenging. Computational prediction can help assign specific signals to the correct nuclei in both ¹H and ¹³C NMR spectra. Studies on related complex organic molecules have shown that calculated NMR shifts are often in good agreement with experimental data. researchgate.net Similarly, DFT calculations can predict vibrational frequencies, aiding the interpretation of Infrared (IR) and Raman spectra by assigning specific absorption bands to particular vibrational modes within the molecule. Furthermore, methods like Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies, which correspond to UV-Visible absorption spectra, helping to understand the electronic structure and chromophores within the molecule. figshare.comrsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, such as the pinacol rearrangement, computational methods can map the entire potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The mechanism of the pinacol rearrangement of this compound has been a subject of interest, with suggestions that it can proceed through cation-radical intermediates. researchgate.net Computational studies can model these proposed pathways, calculate the activation energies required to overcome the transition state barriers, and determine the most favorable reaction route. For instance, the Wagner-Meerwein migration step, a key part of the rearrangement, has been investigated using computational models to understand the structure of the transition state. researchgate.net By characterizing the geometry of transition states, chemists can understand the structural and electronic factors that control the reaction's rate and selectivity. rsc.orgacs.org DFT calculations are commonly used to locate transition states and use techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a found transition state correctly connects the reactant and product. rsc.org

Future Directions and Emerging Research Avenues for 1,1,2 Triphenylethane 1,2 Diol Chemistry

Development of Novel and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is propelling the development of environmentally benign synthetic methods for producing vicinal diols, including 1,1,2-triphenylethane-1,2-diol. A significant area of research is the move away from hazardous oxidants and solvents.

Key green chemistry approaches include:

Catalytic Systems: The use of efficient, cheap, and recyclable catalysts is a primary goal. rsc.org For instance, basic ionic liquids and zwitterionic salts like 1,3-dimethylimidazolium-2-carboxylate (B1245923) have shown promise as catalysts for the hydrolysis of cyclic carbonates to vicinal diols under mild conditions. rsc.org Another approach involves using in situ generated MnxOy nanoaggregates for the dihydroxylation of olefins, which presents a practical and green route to vicinal cis-diols. researchgate.netrsc.org

Biocatalysis: Employing enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. uni-duesseldorf.de Cascade biocatalysis, using co-expressed enzymes in microorganisms like Escherichia coli, has been developed for the enantioselective dihydroxylation of olefins to produce chiral vicinal diols with high yields and enantiomeric excess. researchgate.net

Alternative Reagents and Solvents: Research is ongoing to replace toxic reagents and solvents. This includes the use of hydrogen peroxide as a co-oxidant and the exploration of aqueous micellar media as a substitute for organic solvents. researchgate.netrsc.orgacs.org A vanadium aminotriphenolate complex in such a system has proven effective for the aerobic oxidative cleavage of vicinal diols. acs.org

Interactive Table: Comparison of Green Synthesis Methods for Vicinal Diols
Method Catalyst/Reagent Key Advantages Reference
Ionic Liquid Catalysis 1,3-dimethylimidazolium-2-carboxylate High activity, excellent selectivity, halogen-free, recyclable catalyst rsc.org
Nanoaggregate Catalysis In situ generated MnxOy nanoaggregates Practical, uses H2O2 as co-oxidant, high yields researchgate.netrsc.org
Cascade Biocatalysis Co-expressed enzymes in E. coli High enantioselectivity, high yields, green method researchgate.net
Micellar Catalysis Vanadium aminotriphenolate complex in aqueous micelles Environmentally benign, recyclable medium, no overoxidation acs.org

Exploration of Unconventional Catalytic Applications and Ligand Scaffolds

This compound and other vicinal diols are not only synthetic targets but also serve as crucial components in catalysis, particularly as chiral ligands.

Future research in this area is focused on:

Novel Ligand Design: The rational design of new chiral ligands is essential for improving the efficiency and enantioselectivity of transition metal-catalyzed reactions. rroij.com This includes the development of new ligand architectures, such as hybrid ligands with different donor atoms. numberanalytics.com

Deoxydehydration (DODH) Reactions: Vicinal diols are key starting materials in DODH reactions, which convert them into olefins. rsc.org Research is exploring various metal-oxo catalysts, including those based on molybdenum and rhenium, to improve the efficiency and substrate scope of this transformation. rsc.orgmdpi.comrsc.org The development of catalysts that can operate under milder conditions and with cheaper, more benign reductants is a significant goal. rsc.org

Organocatalysis: The use of small organic molecules as catalysts is a growing field. chiralpedia.com Boronic acid-based organocatalysts are being developed for the direct activation of alcohols and diols, enabling reactions like selective monophosphorylation under mild conditions. nih.gov

Innovations in Stereochemical Control and Derivatization Strategies

Achieving high stereoselectivity in the synthesis and derivatization of chiral molecules like this compound is a cornerstone of modern organic chemistry.

Emerging trends include:

Asymmetric Dihydroxylation: This remains a critical method for creating chiral vicinal diols from olefins. researchgate.netmdpi.com Ongoing research focuses on developing less toxic, non-osmium-based catalyst systems and refining existing methods like the Sharpless asymmetric dihydroxylation to be more environmentally friendly. researchgate.netmdpi.com

Enzymatic Cascade Reactions: Multi-enzymatic cascades are being engineered to produce vicinal diols with high stereoselectivity. uni-duesseldorf.de These systems can combine steps like carboligation and reduction to create complex chiral structures. uni-duesseldorf.de

Novel Stereoselective Methods: New catalytic systems are continually being developed to provide access to specific stereoisomers. For example, nickel catalysis with specific phosphoramidite (B1245037) ligands allows for the diastereoselective synthesis of both syn- and anti-1,2-diols. nih.gov The stereochemical equilibration of 1,2-diols through their lithium derivatives is also an area of investigation, although it presents challenges in controlling the reaction. cdnsciencepub.com

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of automation and computational tools is set to revolutionize the discovery and optimization of reactions involving this compound.

Key developments in this area are:

Automated Synthesis: Automated platforms can significantly accelerate the synthesis and purification of chiral molecules. google.comwipo.int These systems can perform iterative cycles of reactions, enabling the rapid production of libraries of compounds for screening. google.com The development of automated synthesizers for stereoselective synthesis using chiral building blocks is a notable advancement. google.com

High-Throughput Screening (HTS): HTS methods allow for the rapid evaluation of large numbers of catalysts, ligands, or reaction conditions. nih.govliverpool.ac.uk This can be combined with techniques like machine learning and image processing to quickly identify optimal parameters for a given transformation. nih.gov For example, HTS has been used to discover heterogeneous organic photocatalysts for a variety of reactions. liverpool.ac.uk

Computational Design of Advanced Materials and Functional Molecules Incorporating this compound Motifs

Computational chemistry is becoming an indispensable tool for predicting the properties and guiding the synthesis of new molecules and materials.

Future applications in the context of this compound include:

Predictive Ligand Design: Computational methods can be used to screen virtual libraries of ligands and predict their performance in catalytic reactions, thereby reducing the need for extensive experimental work. numberanalytics.comchiralpedia.com

Materials Science: The unique three-dimensional structure of this compound and its derivatives makes them interesting building blocks for advanced materials. Chiral diols are being explored for the creation of materials with unique optical and electronic properties. numberanalytics.com

Functional Molecule Design: Computational modeling can aid in the design of molecules with specific functions, such as chiroptical sensors. For instance, the interaction of chiral diols with porphyrin "tweezers" can lead to predictable chiroptical responses, which can be used to determine the absolute configuration of the diol. mdpi.com

Interactive Table: Research Focus in this compound Chemistry
Research Area Key Objectives Emerging Technologies/Methods Reference
Green Synthesis Reduce environmental impact, improve efficiency Biocatalysis, nano-catalysis, aqueous micellar systems, ionic liquids rsc.orgresearchgate.netrsc.orguni-duesseldorf.deresearchgate.netacs.org
Catalysis Develop novel catalysts and applications New ligand architectures, deoxydehydration (DODH), organocatalysis rroij.comnumberanalytics.comrsc.orgmdpi.comrsc.orgchiralpedia.comnih.gov
Stereochemistry Achieve high stereoselectivity Asymmetric dihydroxylation, enzymatic cascades, novel catalytic systems uni-duesseldorf.deresearchgate.netmdpi.comnih.govcdnsciencepub.com
Automation Accelerate discovery and optimization Automated synthesis platforms, high-throughput screening (HTS) google.comwipo.intnih.govliverpool.ac.uk
Computational Design Predict properties and guide synthesis Predictive ligand design, materials modeling, chiroptical sensors numberanalytics.comchiralpedia.commdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,2-triphenylethane-1,2-diol, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound can be synthesized via Grignard reactions, as demonstrated by the reaction of (S)-(+)-hydratropic acid methyl ester with phenylmagnesium bromide to yield (S)-(-)-1,1,2-triphenylpropanol, followed by reduction . Photolysis of benzhydryl esters in toluene also produces 1,1,2-triphenylethane derivatives via decarboxylative alkylation, highlighting solvent-dependent pathways . Key factors include temperature, solvent polarity, and stoichiometric control to optimize enantiomeric excess.

Q. How can the enantiomeric purity of this compound be determined experimentally?

  • Methodological Answer : Chiral HPLC or polarimetry are standard methods. For example, enantiomers (R)- and (S)-1,1,2-triphenylethane-1,2-diol (CAS: 95061-46-4 and 108998-83-0) are commercially resolved and can serve as reference standards . X-ray crystallography of inclusion complexes with chiral hosts (e.g., tetraphenylethane-diol) may also confirm absolute configuration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify phenyl group environments and diol proton coupling patterns.
  • IR : O-H stretching (~3200–3500 cm1^{-1}) confirms diol functionality.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular mass (C20_{20}H18_{18}O2_2, MW: 290.35) .

Advanced Research Questions

Q. What mechanistic insights explain the dual radical/ionic behavior of this compound in photochemical reactions?

  • Methodological Answer : Photolysis of benzhydryl esters generates intimate ion-radical pairs, where solvent polarity dictates reaction pathways. In toluene, radical recombination forms 1,1,2-triphenylethane, while methanol stabilizes ionic intermediates to yield ethers . Computational studies (DFT) can model transition states to validate competing pathways.

Q. How do thermodynamic properties (e.g., enthalpy of formation) inform the stability of this compound under storage or reaction conditions?

  • Methodological Answer : NIST thermochemical data for related triphenylethane derivatives (e.g., ΔfH°solid) suggest stabilization via aromatic π-stacking. Experimental calorimetry under inert atmospheres is recommended to assess degradation thresholds .
Thermodynamic Parameter Value Reference
ΔfH°solid (1,1,2-triphenylethane)157.2 kJ/mol
Heat capacity (Cp, solid)214.0 J/mol·K

Q. What strategies enhance the catalytic efficiency of this compound in asymmetric synthesis or host-guest systems?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., BINOL derivatives) to induce enantioselectivity in diol-mediated reactions .
  • Host-Guest Chemistry : Design macrocyclic hosts (e.g., cyclodextrins) to exploit steric and electronic complementarity with the diol’s phenyl groups .

Q. How does the conformational flexibility of the 1,2-diol moiety influence its biological interactions, such as binding to MDM2-p53?

  • Methodological Answer : Constraining the 1,2-diol side chain (e.g., via cyclization) reduces rotatable bonds, improving metabolic stability and binding affinity. SAR studies on analogs like MI-888 demonstrate enhanced pharmacokinetics when rigidity is introduced .

Data Contradictions & Resolution

  • Synthesis Yields : reports 46.4% yield for (S)-(-)-1,1,2-triphenylpropanol, while achieves higher yields via photolysis. Resolution: Optimize reaction time and stoichiometry for Grignard routes; consider photolytic methods for scalability .
  • Thermochemical Data : Discrepancies in ΔfH° values (e.g., 157.2 kJ/mol vs. 214.0 kJ/mol) may arise from experimental vs. computational methods. Cross-validate using NIST-standardized protocols .

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